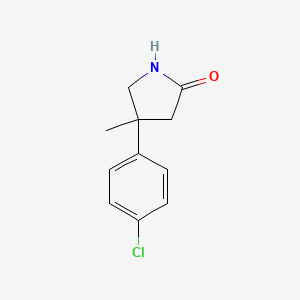

4-(4-Clorofenil)-4-metilpirrolidin-2-ona

Descripción general

Descripción

4-(4-Chlorophenyl)-4-methylpyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones It is characterized by the presence of a chlorophenyl group and a methyl group attached to a pyrrolidinone ring

Aplicaciones Científicas De Investigación

4-(4-Chlorophenyl)-4-methylpyrrolidin-2-one has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

Target of Action

It’s worth noting that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Specifically, oxidative removal of the N-ethoxymethyl group of Chlorfenapyr by mixed function oxidases forms a compound that uncouples oxidative phosphorylation at the mitochondria, resulting in disruption of ATP production, cellular death, and ultimately organism mortality .

Biochemical Pathways

Related compounds such as paclobutrazol affect the isoprenoid pathway, altering the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinins level .

Pharmacokinetics

These properties include factors such as solubility, stability, permeability, and metabolic stability .

Result of Action

Related compounds have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Análisis Bioquímico

Biochemical Properties

4-(4-Chlorophenyl)-4-methylpyrrolidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with glutathione peroxidase and glutathione reductase, which are crucial for maintaining cellular redox balance . These interactions suggest that 4-(4-Chlorophenyl)-4-methylpyrrolidin-2-one may have antioxidant properties, protecting cells from oxidative stress.

Cellular Effects

The effects of 4-(4-Chlorophenyl)-4-methylpyrrolidin-2-one on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that it can protect dopaminergic neurons from oxidative stress by lowering reactive oxygen species levels and boosting the glutathione system . This indicates its potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Molecular Mechanism

At the molecular level, 4-(4-Chlorophenyl)-4-methylpyrrolidin-2-one exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Molecular docking studies have demonstrated that it interacts with enzymes involved in glutathione metabolism, such as glutathione peroxidase and glutathione reductase . These interactions enhance the antioxidant defense system, reducing oxidative damage in cells.

Temporal Effects in Laboratory Settings

The stability and degradation of 4-(4-Chlorophenyl)-4-methylpyrrolidin-2-one over time have been studied in laboratory settings. It has been observed that the compound remains stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that it maintains its protective effects on cellular function, suggesting its potential for chronic therapeutic applications.

Dosage Effects in Animal Models

The effects of 4-(4-Chlorophenyl)-4-methylpyrrolidin-2-one vary with different dosages in animal models. At lower doses, it exhibits beneficial effects, such as neuroprotection and antioxidant activity . At higher doses, it may cause toxic or adverse effects, including behavioral changes and impaired motor function . These findings highlight the importance of determining the optimal dosage for therapeutic use.

Metabolic Pathways

4-(4-Chlorophenyl)-4-methylpyrrolidin-2-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to modulate the hexosamine biosynthetic pathway, which is crucial for cellular metabolism and energy balance . These interactions suggest that the compound may influence various metabolic processes in cells.

Transport and Distribution

The transport and distribution of 4-(4-Chlorophenyl)-4-methylpyrrolidin-2-one within cells and tissues involve specific transporters and binding proteins. It has been observed to accumulate in certain tissues, such as the brain, where it exerts its neuroprotective effects . The compound’s localization and accumulation are influenced by its interactions with cellular transport mechanisms.

Subcellular Localization

4-(4-Chlorophenyl)-4-methylpyrrolidin-2-one is localized in specific subcellular compartments, which affects its activity and function. It has been found to target the nucleus and mitochondria, where it modulates gene expression and mitochondrial function . These targeting signals and post-translational modifications direct the compound to specific organelles, enhancing its therapeutic potential.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-4-methylpyrrolidin-2-one typically involves the reaction of 4-chlorobenzaldehyde with methylamine and a suitable ketone under controlled conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the pyrrolidinone ring.

Industrial Production Methods

In an industrial setting, the production of 4-(4-Chlorophenyl)-4-methylpyrrolidin-2-one may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Chlorophenyl)-4-methylpyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted pyrrolidinone derivatives.

Comparación Con Compuestos Similares

Similar Compounds

4-Chlorophenyl isocyanate: Used in the preparation of isothiocyanates and undergoes [2+2] cycloaddition reactions.

4-Chlorophenyl phosphorodichloridate: Used as a phosphorylation agent and in the preparation of antimicrobial and antitumor agents.

Uniqueness

4-(4-Chlorophenyl)-4-methylpyrrolidin-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties

Actividad Biológica

4-(4-Chlorophenyl)-4-methylpyrrolidin-2-one, also known by its chemical structure and various synonyms, has garnered attention in pharmacological research due to its potential biological activities. This compound is a member of the pyrrolidinone class, which has been explored for various therapeutic applications, including neuropharmacology and anti-parasitic treatments. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

- Chemical Formula : C12H14ClN

- Molecular Weight : 221.70 g/mol

- CAS Number : 1494289-57-4

The biological activity of 4-(4-Chlorophenyl)-4-methylpyrrolidin-2-one is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that this compound may exert its effects through:

- Inhibition of Enzymatic Activity : It has been suggested that compounds within this class can inhibit enzymes that are crucial for cellular metabolism, leading to cell death in certain conditions.

- Modulation of Neurotransmitter Systems : Some studies have indicated potential interactions with neurotransmitter systems, which may contribute to its psychoactive properties.

Efficacy in Animal Models

A series of studies have evaluated the efficacy of 4-(4-Chlorophenyl)-4-methylpyrrolidin-2-one in various animal models. For instance, in a study assessing its anti-parasitic activity, the compound was administered to NMRI mice infected with Trypanosoma brucei. The results demonstrated significant efficacy in reducing parasitemia levels.

| Study | Model | Dose (mg/kg) | Outcome |

|---|---|---|---|

| Study A | NMRI Mice | 10 | Complete cure observed after 30 days |

| Study B | HRN Mice | 10 | Toxicity observed; partial efficacy |

The above table summarizes key findings from pharmacological studies where varying doses were tested for their therapeutic potential and toxicity levels.

Toxicity Profile

Toxicological assessments reveal that while the compound demonstrates promising biological activity, it also presents certain risks. Acute toxicity studies indicate:

- LD50 Values : The median lethal dose (LD50) varies significantly across species, with values indicating moderate toxicity:

- Mice: LD50 = 7710 mg/kg

- Rats: LD50 = 4150 mg/kg

These values suggest that while the compound can be effective at therapeutic doses, careful consideration is necessary regarding its safety profile.

Case Study 1: Anti-Parasitic Activity

In a controlled study involving NMRI mice, the administration of 4-(4-Chlorophenyl)-4-methylpyrrolidin-2-one led to a complete resolution of symptoms associated with Trypanosomiasis. This study highlighted the compound's potential as a viable treatment option for parasitic infections.

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of this compound, revealing alterations in behavior and neurotransmitter levels in treated rodents. These findings suggest possible applications in treating neurological disorders.

Propiedades

IUPAC Name |

4-(4-chlorophenyl)-4-methylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO/c1-11(6-10(14)13-7-11)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXMBMJSSMWCTCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NC1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1494289-57-4 | |

| Record name | 4-(4-chlorophenyl)-4-methylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.